Methyl 2-hydroxy-4-methylvalerate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2-hydroxy-4-methylpentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O3/c1-5(2)4-6(8)7(9)10-3/h5-6,8H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOSNYUDSMPILKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60865995 | |
| Record name | Methyl 2-hydroxy-4-methylpentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60865995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
colourless liquid with sweet, fruity, musty odour | |
| Record name | Methyl 2-hydroxy-4-methylpentanoate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/469/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
slightly soluble in water; soluble in fat | |
| Record name | Methyl 2-hydroxy-4-methylpentanoate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/469/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.951-0.957 | |
| Record name | Methyl 2-hydroxy-4-methylpentanoate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/469/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
40348-72-9 | |
| Record name | Methyl 2-hydroxy-4-methylpentanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40348-72-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Methyl 2-hydroxy-4-methylpentanoate | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 2-hydroxy-4-methylpentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60865995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 2-hydroxy-4-methylvalerate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.877 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | METHYL 2-HYDROXY-4-METHYLPENTANOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G89113PPP5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Methyl DL-Leucate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036231 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Synthetic Methodologies for Methyl 2 Hydroxy 4 Methylpentanoate and Its Analogues
Chemical Synthesis Approaches for Methyl 2-hydroxy-4-methylpentanoate (B1259815)
The chemical synthesis of Methyl 2-hydroxy-4-methylpentanoate can be achieved through several distinct routes, each offering unique advantages in terms of stereoselectivity, yield, and scalability.
Acid-Catalyzed Esterification of 2-hydroxy-4-methylpentanoic acid with Methanol (B129727)
A straightforward and widely employed method for the synthesis of Methyl 2-hydroxy-4-methylpentanoate is the acid-catalyzed esterification of its corresponding carboxylic acid, 2-hydroxy-4-methylpentanoic acid, with methanol. This reaction, commonly known as the Fischer-Speier esterification, involves the treatment of the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH) nih.gov.
The mechanism of this equilibrium-driven reaction begins with the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst. This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydroxyl group of methanol nih.gov. The subsequent formation of a tetrahedral intermediate is followed by the elimination of a water molecule to yield the protonated ester. Deprotonation of this intermediate regenerates the acid catalyst and affords the final product, Methyl 2-hydroxy-4-methylpentanoate, along with water as a byproduct nih.gov. To drive the equilibrium towards the formation of the ester, methanol is typically used in large excess, often serving as the solvent for the reaction nih.gov.
Reaction conditions for this process can be optimized to achieve high yields. For instance, a patented process for the preparation of methyl esters of carboxylic acids with more than five carbon atoms describes reacting the carboxylic acid with an excess of methanol (1 to 6 mols per equivalent of acid) in the presence of an acid catalyst at temperatures ranging from 100°C to 150°C wikipedia.org. Another study on the esterification of pentanoic acid with methanol utilized a solid acid catalyst, Amberlyst 15, demonstrating that high conversions (up to 93%) can be achieved at temperatures around 60°C with a high molar ratio of methanol to acid chemrxiv.org.
| Reactant | Reagent | Catalyst | Temperature | Key Features |
|---|---|---|---|---|
| 2-hydroxy-4-methylpentanoic acid | Methanol | Sulfuric acid, Tosic acid, or Solid Acid Catalysts | 60-150°C | Equilibrium-driven reaction; excess methanol used to maximize yield. |
Catalytic Hydrogenation for Enantioselective Synthesis
The enantioselective synthesis of chiral α-hydroxy esters, such as Methyl 2-hydroxy-4-methylpentanoate, can be effectively achieved through the catalytic hydrogenation of the corresponding α-keto esters. This method is particularly valuable for producing optically active compounds, which are crucial in the pharmaceutical and fine chemical industries. The precursor for this synthesis would be methyl 2-oxo-4-methylpentanoate.
Asymmetric hydrogenation utilizes chiral catalysts to stereoselectively reduce the ketone functionality of the α-keto ester to a hydroxyl group, yielding one enantiomer of the α-hydroxy ester in excess. A variety of transition metal catalysts, particularly those based on ruthenium, rhodium, and iridium, complexed with chiral ligands, have been developed for this purpose. For instance, Noyori-Ikariya type ruthenium catalysts are well-known for their high efficiency and enantioselectivity in the transfer hydrogenation of α-heteroatom-substituted ketones nih.govacs.org.
One study demonstrated the highly chemoselective hydrogenation of α-keto esters to either 1,2-diols or α-hydroxy esters using a ruthenium pincer catalyst. The selectivity was controlled by the reaction conditions, with weaker bases and lower temperatures and pressures favoring the formation of the α-hydroxy ester liv.ac.uk. Another approach involves the use of iridium catalysts, such as Ir/f-amphox, which have shown excellent results in the enantioselective hydrogenation of various prochiral ketoamides to chiral hydroxy amides, a transformation analogous to the reduction of keto esters researchgate.netrsc.org. These catalysts often operate under mild conditions and can achieve high conversions and enantiomeric excesses (ee) researchgate.netrsc.org.
| Substrate | Catalyst Type | Key Outcome | Potential Advantage |
|---|---|---|---|
| Methyl 2-oxo-4-methylpentanoate | Chiral Ru, Rh, or Ir complexes | Enantiomerically enriched Methyl 2-hydroxy-4-methylpentanoate | High stereoselectivity and yield of a single enantiomer. |
Derivatization from Leucine (B10760876) and Leucic Acid
Methyl 2-hydroxy-4-methylpentanoate can be synthesized from the naturally occurring amino acid, L-leucine, or its corresponding α-hydroxy acid, leucic acid (2-hydroxy-4-methylpentanoic acid) princeton.edu. Leucic acid itself is a metabolite of leucine princeton.edu.
The conversion of leucine to leucic acid can be accomplished through a deamination reaction. For example, the treatment of D-leucine with sodium nitrite in an acidic medium (sulfuric acid) at low temperatures (0°C) yields (R)-2-hydroxy-4-methylpentanoic acid researchgate.net. Similarly, L-leucine can be converted to L-2-acetoxy-4-methylpentanoic acid, which can then be hydrolyzed to L-leucic acid wikipedia.org.
Once leucic acid is obtained, it can be readily converted to Methyl 2-hydroxy-4-methylpentanoate via the acid-catalyzed esterification with methanol as described in section 2.1.1. This two-step process, starting from the readily available and chiral pool of leucine, provides a convenient route to enantiomerically pure Methyl 2-hydroxy-4-methylpentanoate.
Methods involving Chiral Triflate Esters and Nucleophilic Substitution
A more advanced synthetic strategy for preparing chiral α-hydroxy esters involves the use of chiral triflate esters and subsequent nucleophilic substitution. In this approach, a suitable precursor alcohol is converted into a triflate (trifluoromethanesulfonate), which is an excellent leaving group. This is followed by a nucleophilic substitution reaction.
Mechanochemical methods have also been developed for the nucleophilic substitution of alcohols, including α-hydroxy esters, via isouronium intermediates, which can lead to complete stereoinversion chemrxiv.orgresearchgate.net. This suggests that activating the hydroxyl group of a suitable precursor, followed by a nucleophilic substitution, is a viable strategy for accessing chiral α-hydroxy esters.
Enzymatic Synthesis Pathways for Methyl 2-hydroxy-4-methylpentanoate Precursors
Enzymatic pathways offer a green and highly selective alternative for the synthesis of chiral molecules, including the precursors to Methyl 2-hydroxy-4-methylpentanoate.
Role of Monoacyl Glycerol Lipases (MAGLases) in Biosynthesis
Monoacylglycerol lipases (MAGLases) are serine hydrolases that play a crucial role in lipid metabolism by catalyzing the hydrolysis of monoacylglycerols into free fatty acids and glycerol rsc.org. While not directly involved in the synthesis of 2-hydroxy-4-methylpentanoic acid, MAGLases are integral to the generation of precursor molecules that can be utilized in various biosynthetic pathways.
For example, MAGL is the primary enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG), hydrolyzing it to arachidonic acid and glycerol researchgate.net. Arachidonic acid is a key precursor for the synthesis of prostaglandins, which are important signaling molecules nih.govresearchgate.net. This demonstrates the role of MAGLases in providing essential building blocks for the synthesis of other bioactive compounds.
Enzymatic Reduction of 4-Methyl-2-oxopentanoate (B1228126)
The direct enzymatic reduction of a prochiral ketone, 4-methyl-2-oxopentanoate (also known as α-ketoisocaproate), is a highly effective method for producing enantiomerically pure 2-hydroxy-4-methylpentanoic acid. This biotransformation is typically catalyzed by oxidoreductases, specifically dehydrogenases or reductases, which utilize a nicotinamide cofactor such as NADH or NADPH as the source of hydride for the reduction.
The stereochemical outcome of the reaction—whether the (R)- or (S)-enantiomer is produced—is determined by the specific enzyme used. A wide variety of dehydrogenases from different microbial sources can be screened for this purpose, and modern protein engineering techniques allow for the modification of these enzymes to enhance their activity, stability, and stereoselectivity. For industrial applications, cofactor regeneration is crucial for process economy. A common strategy involves using a secondary enzyme system, such as glucose and glucose dehydrogenase, to continuously regenerate the consumed NADPH or NADH nih.gov. Engineered alcohol dehydrogenases have demonstrated high efficacy in similar reductions, achieving excellent yields and enantiomeric purity nih.gov.
Table 1: Representative Data for Enzymatic Reduction of Keto Esters
| Enzyme Type | Substrate | Product | Yield | Enantiomeric Excess (ee) | Cofactor Regeneration |
| Engineered Alcohol Dehydrogenase | 4-chloroacetoacetate | (S)-4-chloro-3-hydroxybutyrate | 96% | >99.5% | Glucose/Glucose Dehydrogenase |
This table is based on analogous reductions catalyzed by engineered enzymes, illustrating the potential of this methodology. nih.gov
Enzymatic Conversion of L-Leucine to 2-hydroxy-4-methylpentanoic acid
An alternative biosynthetic route starts from the readily available amino acid, L-Leucine. This pathway is typically a two-step enzymatic cascade.
Oxidative Deamination or Transamination : The first step involves the conversion of L-Leucine to its corresponding α-keto acid, 4-methyl-2-oxopentanoate. This can be achieved using an L-amino acid oxidase or a transaminase. The oxidation of leucine to α-ketoisocaproate is a known metabolic pathway in vivo caldic.com.
Reduction : The intermediate, 4-methyl-2-oxopentanoate, is then reduced to 2-hydroxy-4-methylpentanoic acid using a dehydrogenase, as described in the previous section.
D-2-hydroxy-4-methylpentanoic acid dehydrogenase activity in Lactobacillus strains
Several bacterial strains, particularly from the genus Lactobacillus, are known to produce D-2-hydroxyacid dehydrogenases. These enzymes specifically catalyze the reduction of α-keto acids to their corresponding D-2-hydroxy acids. A notable example is the D-2-hydroxy-4-methylvalerate dehydrogenase from Lactobacillus delbrueckii subsp. bulgaricus nih.gov.
Research into this enzyme has identified key amino acid residues essential for its catalytic activity. Mutagenic analysis has shown that Histidine 296 (H296) is the critical residue for the proton exchange in the redox reaction; mutating it to glutamine (H296Q) reduces catalytic efficiency by a factor of 100,000 nih.gov. Other important residues include D259, E264, and R235, which are involved in maintaining the protonated state of H296 and binding the substrate's carboxyl group nih.gov. The detailed understanding of this enzyme's structure-function relationship offers opportunities for protein engineering to further enhance its properties for biocatalytic applications nih.govnih.gov. The use of whole-cell Lactobacillus systems is also a viable strategy, as the microorganism provides both the necessary enzyme and the cofactor regeneration machinery.
Table 2: Mutagenic Analysis of D-2-hydroxy-4-methylvalerate dehydrogenase from L. delbrueckii
| Enzyme Variant | Key Residue Change | Effect on Catalytic Efficiency (kcat/Km) |
| Wild-Type | - | Baseline |
| H296Q | Histidine → Glutamine | 100,000-fold reduction |
| D259N | Aspartate → Asparagine | 200-800-fold reduction |
| E264Q | Glutamate → Glutamine | 200-800-fold reduction |
| R235K | Arginine → Lysine (B10760008) | 10,000-fold reduction |
| H205Q | Histidine → Glutamine | 2-fold increase (at pH 5) |
Data synthesized from findings on catalytically important residues. nih.gov
Comparison of Synthetic Methodologies
Efficiency and Yield Considerations
The direct reduction of 4-methyl-2-oxopentanoate (Method 2.2.2) is a single-step synthesis that can be highly efficient. By using engineered enzymes and optimized reaction conditions, including efficient cofactor regeneration, yields for analogous processes have been reported to be as high as 96% nih.gov.
The use of Lactobacillus strains (Method 2.2.4) in a whole-cell biocatalysis setup can be very efficient, as it bypasses the need for enzyme purification and external cofactor addition. The efficiency can be significantly enhanced through mutagenesis, as demonstrated by the H205Q mutant of D-2-hydroxy-4-methylvalerate dehydrogenase, which doubled its catalytic efficiency under acidic conditions nih.gov.
Enantiomeric Excess and Stereocontrol in Synthesis
Enantiomeric excess (ee), a measure of chiral purity, is a critical parameter for these syntheses taylorandfrancis.com. A major advantage of enzymatic methods is the exceptional stereocontrol they provide.
Direct Reduction (2.2.2) : This method offers the highest degree of flexibility in stereocontrol. By selecting an appropriate (R)- or (S)-selective dehydrogenase, either enantiomer of 2-hydroxy-4-methylpentanoic acid can be produced. Engineered enzymes are capable of achieving outstanding purity, often with an enantiomeric excess greater than 99.5% nih.gov.
Conversion from L-Leucine (2.2.3) : Stereocontrol in this pathway is determined by the dehydrogenase used in the second step. As with direct reduction, the choice of a specific enzyme dictates the final product's stereochemistry.
Lactobacillus Dehydrogenase (2.2.4) : This method is inherently stereospecific. The D-2-hydroxy-4-methylvalerate dehydrogenase from Lactobacillus delbrueckii is highly selective for the synthesis of the D-(R)-enantiomer, providing excellent enantiomeric purity for this specific isomer nih.gov.
Scalability and Industrial Relevance
For a synthetic method to be industrially relevant, it must be scalable, cost-effective, and robust.
The direct reduction of the keto acid using isolated, engineered enzymes is a well-established industrial strategy nih.gov. The main challenges are the cost of the enzyme and the nicotinamide cofactor. However, the development of highly stable enzymes and efficient, in-situ cofactor regeneration systems (e.g., glucose/glucose dehydrogenase) has made these processes economically viable nih.gov.
Whole-cell catalysis using Lactobacillus strains is also highly scalable. Fermentation technology is mature, and using a whole organism eliminates the costs associated with enzyme purification and cofactor addition. The robustness of these microorganisms often allows for high substrate concentrations, increasing process intensity. The selection and engineering of strains with high dehydrogenase activity are key to industrial success nih.gov.
The L-Leucine conversion pathway is also scalable but may be more complex to optimize due to its two-step nature. Ensuring high flux through the entire pathway without accumulation of intermediates is a key challenge for large-scale implementation.
Advanced Analytical Techniques for Methyl 2 Hydroxy 4 Methylpentanoate Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique used to determine the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the carbon-hydrogen framework of a molecule.
¹H-NMR Spectroscopic Analysis of Functional Groups
Proton (¹H) NMR spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For Methyl 2-hydroxy-4-methylpentanoate (B1259815) (C₇H₁₄O₃), the spectrum reveals distinct signals corresponding to each unique proton group in the molecule. The chemical shifts (δ) are influenced by the electronegativity of adjacent atoms and functional groups.
The expected ¹H-NMR signals for Methyl 2-hydroxy-4-methylpentanoate are detailed below. The protons on the carbon adjacent to the two methyl groups (isobutyl moiety) are diastereotopic, meaning they are chemically non-equivalent and can potentially show different chemical shifts.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| (CH₃)₂CH- | 0.9-1.0 | Doublet | 6H |
| -CH(CH₃)₂ | 1.7-1.9 | Multiplet | 1H |
| -CH₂- | 1.5-1.7 | Multiplet | 2H |
| -CH(OH)- | 4.0-4.2 | Triplet or Doublet of Doublets | 1H |
| -OH | Variable | Singlet (broad) | 1H |
| -OCH₃ | ~3.7 | Singlet | 3H |
These are predicted values based on standard chemical shift tables. Actual values may vary depending on the solvent and experimental conditions.
¹³C-NMR Spectroscopic Analysis of Carbon Skeleton
Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon backbone of a molecule. Each unique carbon atom in Methyl 2-hydroxy-4-methylpentanoate gives a distinct signal in the spectrum. The chemical shift of each carbon is indicative of its bonding environment.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| C=O | 170-175 |
| -CH(OH)- | 68-72 |
| -OCH₃ | 51-53 |
| -CH₂- | 40-45 |
| -CH(CH₃)₂ | 24-26 |
| (CH₃)₂CH- | 21-23 |
These are predicted values based on standard chemical shift tables and databases for similar structures. libretexts.org
Applications in Enantiomeric Purity Determination
Methyl 2-hydroxy-4-methylpentanoate is a chiral molecule, existing as two non-superimposable mirror images or enantiomers ((R) and (S) isomers). Enantiomers possess identical physical properties, including their NMR spectra, in an achiral environment. scispace.com To determine the enantiomeric excess (% ee), which is a measure of the purity of a chiral sample, a chiral auxiliary is required. researchgate.netdur.ac.uk
This is commonly achieved using:
Chiral Derivatizing Agents (CDAs): The racemic mixture is reacted with an enantiomerically pure CDA to form a pair of diastereomers. Diastereomers have different physical properties and, therefore, exhibit distinct signals in the NMR spectrum, allowing for quantification of their ratio. researchgate.net
Chiral Solvating Agents (CSAs): The sample is dissolved in a solvent containing an enantiomerically pure CSA. The CSA forms transient, non-covalent diastereomeric complexes with each enantiomer. mdpi.com These complexes are in fast exchange with the uncomplexed molecules, but the differential interaction leads to separate, observable signals for the enantiomers in the ¹H or ¹³C NMR spectrum. researchgate.netmdpi.com Chiral lanthanide shift reagents can also be used for this purpose, inducing significant separation between the signals of the enantiomers. researchgate.net
The enantiomeric excess can be calculated by integrating the corresponding signals for the two enantiomers. The accuracy of this method can be limited by spectral resolution for samples with very high enantiomeric purity and by integration errors for samples with low enantiomeric excess. researchgate.net
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecular ion.
Electron Ionization (EI) Mass Spectrometry
In Electron Ionization (EI) mass spectrometry, the sample is bombarded with high-energy electrons, causing the molecule to ionize and form a radical cation known as the molecular ion ([M]⁺•). nist.gov This molecular ion is often unstable and undergoes fragmentation, breaking into smaller, characteristic charged fragments.
For Methyl 2-hydroxy-4-methylpentanoate (molecular weight: 146.18 g/mol ), the EI mass spectrum shows a molecular ion peak at m/z 146. nist.gov The spectrum is characterized by several key fragment ions that help in structural confirmation.
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion/Neutral Loss | Significance |
| 146 | [C₇H₁₄O₃]⁺• (Molecular Ion) | Confirms the molecular weight of the compound. nist.gov |
| 115 | [M - OCH₃]⁺ | Loss of the methoxy (B1213986) radical from the ester group. docbrown.info |
| 87 | [M - COOCH₃]⁺ | Loss of the carbomethoxy group (cleavage alpha to the hydroxyl group). |
| 75 | [CH(OH)COOCH₃]⁺ | Cleavage of the C-C bond between C2 and C3. |
| 57 | [C₄H₉]⁺ | Represents the isobutyl group. |
| 43 | [CH(CH₃)₂]⁺ | Represents the isopropyl fragment from the isobutyl group. |
Data sourced from the NIST WebBook. nist.gov The fragmentation pattern is interpreted based on established principles of mass spectrometry. libretexts.org
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantitation
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. kobv.de It is an ideal method for the identification and quantification of volatile and semi-volatile compounds like Methyl 2-hydroxy-4-methylpentanoate in complex mixtures. nist.gov
In a typical GC-MS analysis, the sample mixture is injected into the GC, where individual components are separated based on their boiling points and affinity for the stationary phase of the GC column. As each separated component elutes from the column, it enters the ion source of the mass spectrometer. embrapa.br The MS then generates a mass spectrum for each component, which serves as a chemical fingerprint. By comparing the acquired mass spectrum with a library of known spectra (like the NIST database), Methyl 2-hydroxy-4-methylpentanoate can be unequivocally identified. nist.govnist.gov
For quantitative analysis, a known amount of an internal standard is added to the sample before injection. embrapa.br A calibration curve is generated by analyzing standards of known concentrations. By comparing the peak area of the analyte to that of the internal standard, the concentration of Methyl 2-hydroxy-4-methylpentanoate in the original sample can be accurately determined. embrapa.br
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular formula of a compound by measuring its mass with exceptional accuracy. libretexts.org Unlike low-resolution mass spectrometry which provides the nominal mass (the integer mass of the most abundant isotope), HRMS can measure the exact mass to several decimal places. libretexts.org This high precision is possible because the masses of individual atoms are not integers (e.g., ¹H = 1.00783 amu, ¹²C = 12.00000 amu, ¹⁶O = 15.9949 amu). libretexts.org
For methyl 2-hydroxy-4-methylpentanoate, with the molecular formula C₇H₁₄O₃, the theoretical monoisotopic mass can be calculated with high precision. This allows for its differentiation from other compounds that may have the same nominal mass but different elemental compositions. nih.gov The high resolving power of HRMS instruments enables the separation of mass spectral peaks that would otherwise overlap, leading to a more accurate mass measurement and increased confidence in compound identification. nih.gov This capability is particularly advantageous in the analysis of complex samples where numerous compounds are present. nih.gov
Table 1: Theoretical Mass Data for Methyl 2-hydroxy-4-methylpentanoate
| Parameter | Value |
| Molecular Formula | C₇H₁₄O₃ |
| Nominal Mass | 146 amu |
| Monoisotopic Mass | 146.0943 Da |
| Predicted [M+H]⁺ | 147.10158 |
| Predicted [M+Na]⁺ | 169.08352 |
| Predicted [M-H]⁻ | 145.08702 |
Data sourced from PubChemLite uni.lu
Chiral Chromatography for Enantiomeric Separation and Quantitation
Chiral chromatography is essential for the separation of enantiomers, which are non-superimposable mirror images of a chiral molecule like methyl 2-hydroxy-4-methylpentanoate. gcms.cz This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their differential retention and separation. gcms.cz
Chiral Gas Chromatography (GC) with γ-cyclodextrin phases
Chiral Gas Chromatography (GC) employing cyclodextrin-based stationary phases is a widely used and effective method for separating enantiomers of volatile compounds. chromatographyonline.com Cyclodextrins are cyclic oligosaccharides made up of glucose units, with γ-cyclodextrins consisting of eight glucose units. chromatographyonline.comresearchgate.net The toroidal shape of cyclodextrins features a hydrophobic inner cavity and a hydrophilic exterior, which contributes to their enantioselective properties. chromatographyonline.com
Derivatized cyclodextrins, particularly those with alkyl or other functional groups, are often used as chiral selectors in GC stationary phases. These modifications enhance the enantioselectivity for a broader range of compounds. gcms.cz For the separation of enantiomers, the choice of the specific cyclodextrin (B1172386) derivative and the GC oven temperature are critical parameters that influence the separation factor (α). gcms.cz In many cases, decreasing the analysis temperature can improve the separation of enantiomers. gcms.cz A gas chromatography (GC) method coupled with mass spectrometry (MS) using a γ-cyclodextrin chiral stationary phase has been successfully developed for the simultaneous enantiomeric separation of various compounds. nih.gov
Multidimensional Gas Chromatography (MDGC) for Complex Mixture Analysis
Multidimensional Gas Chromatography (MDGC) is a sophisticated analytical technique that provides enhanced separation power for complex mixtures. ontosight.ai It involves the use of two or more GC columns with different stationary phases, allowing for a more comprehensive separation of analytes. ontosight.aimonash.edu In MDGC, a specific portion or "heart-cut" of the effluent from the first column is transferred to a second column for further separation. researchgate.net This is particularly useful for resolving co-eluting compounds that are not separated on the first column. researchgate.net
The primary advantage of MDGC is its significantly increased peak capacity and resolution compared to single-column GC. researchgate.net This makes it an invaluable tool for the analysis of complex samples such as those found in flavors and fragrances, environmental monitoring, and petrochemicals. monash.eduresearchgate.net The use of MDGC can lead to the satisfactory resolution of all component peaks, allowing for individual assessment. monash.edu When combined with a detector like a mass spectrometer, MDGC provides a powerful platform for both the separation and identification of components in intricate mixtures. researchgate.net
Spectroscopic Characterization beyond NMR and MS
While Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are primary tools for structural elucidation, other spectroscopic techniques provide complementary information.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule. unigoa.ac.in Organic molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their chemical bonds, such as stretching and bending. unigoa.ac.in
In the IR spectrum of methyl 2-hydroxy-4-methylpentanoate, characteristic absorption bands would be expected for the hydroxyl (-OH), carbonyl (C=O), and carbon-oxygen (C-O) functional groups. libretexts.orglibretexts.org The O-H stretching vibration typically appears as a broad band in the region of 3200-3600 cm⁻¹. unigoa.ac.in The C=O stretch of the ester group is expected to show a strong absorption band around 1715-1760 cm⁻¹. unigoa.ac.inlibretexts.org The C-O stretching vibrations of the ester and alcohol groups would appear in the fingerprint region, typically between 1080 and 1300 cm⁻¹. unigoa.ac.in The region of the IR spectrum from approximately 1500 to 400 cm⁻¹ is known as the fingerprint region, which provides a unique pattern for each compound. docbrown.info
Table 2: Expected Characteristic IR Absorption Bands for Methyl 2-hydroxy-4-methylpentanoate
| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) |
| Hydroxyl | O-H stretch | 3200-3600 (broad) |
| Carbonyl (Ester) | C=O stretch | 1690-1760 |
| Ester/Alcohol | C-O stretch | 1080-1300 |
| Alkane | C-H stretch | 2850-2960 |
Data compiled from general IR spectroscopy principles. unigoa.ac.inlibretexts.org
Biochemical Pathways and Enzymatic Interactions of Methyl 2 Hydroxy 4 Methylpentanoate and Its Derivatives
Metabolic Integration and Flux in Biological Systems
Methyl 2-hydroxy-4-methylpentanoate (B1259815) is metabolically linked to the essential branched-chain amino acid (BCAA), L-leucine. Its integration into BCAA metabolism is primarily through its hydrolysis product, 2-hydroxy-4-methylpentanoic acid, also known as leucic acid. Leucic acid is a known metabolite derived from the metabolism of branched-chain amino acids. ebi.ac.uk The metabolic pathway of leucine (B10760876), one of the three BCAAs, is a critical process for protein synthesis and energy homeostasis. caldic.com
The primary catabolic pathway for leucine begins with its transamination to its corresponding α-keto acid, 2-keto-4-methylpentanoic acid (also called α-ketoisocaproate or KIC). nih.govwikipedia.org This initial step is reversible. Subsequently, KIC is oxidatively decarboxylated. The α-hydroxy acid, 2-hydroxy-4-methylpentanoic acid, is formed by the reduction of KIC. hmdb.ca Therefore, methyl 2-hydroxy-4-methylpentanoate serves as a precursor to a key intermediate in the alternative pathway of leucine metabolism. The (S)-enantiomer of 2-hydroxy-4-methylpentanoic acid is specifically noted as a metabolite derived from BCAA metabolism. ebi.ac.uk
Metabolites of branched-chain amino acids, including 2-hydroxycarboxylic acids like 2-hydroxy-4-methylpentanoic acid, are found in biological fluids and can be elevated in certain metabolic conditions such as maple syrup urine disease (MSUD). hmdb.canih.gov
The connection between methyl 2-hydroxy-4-methylpentanoate and lipid metabolism is indirect, stemming from the catabolism of its parent amino acid, leucine. Leucine is classified as an exclusively ketogenic amino acid, meaning its breakdown yields acetyl-CoA and acetoacetate (B1235776). wikipedia.org These two molecules are central to lipid metabolism. Acetyl-CoA is a primary building block for the synthesis of fatty acids and cholesterol, while acetoacetate is a ketone body, an important energy source for various tissues, especially during fasting. wikipedia.org
Because the carbon skeleton of leucine is a source for these ketogenic and lipogenic precursors, methyl 2-hydroxy-4-methylpentanoate, upon its conversion to intermediates of leucine metabolism, contributes to the pool of substrates available for lipid synthesis and ketogenesis. ebi.ac.ukwikipedia.org The classification of 2-hydroxy-4-methylpentanoic acid's parent compound includes hydroxy fatty acids, further linking it to the broader category of lipid-related molecules. nih.govnih.gov
Methyl 2-hydroxy-4-methylpentanoate is the methyl ester of 2-hydroxy-4-methylpentanoic acid. nist.gov Its formation is an esterification reaction between the carboxylic acid group of leucic acid and methanol (B129727). In biological contexts, the reverse reaction, hydrolysis, is more significant for its metabolic integration.
Hydrolysis of methyl 2-hydroxy-4-methylpentanoate would be catalyzed by esterase enzymes, yielding 2-hydroxy-4-methylpentanoic acid and methanol. nih.govnih.gov The efficiency of this enzymatic hydrolysis is a critical factor determining the bioavailability of the active hydroxy acid. Studies on other methyl esters, such as methyl acetate, have shown that esterases present in the blood can rapidly hydrolyze the ester bond, indicating that such pathways are active in biological systems. nih.gov The chemoselectivity of esterases can be influenced by subtle structural features of the substrate molecule. nih.gov For analytical purposes, such as in gas chromatography, hydroxycarboxylic acids are often converted into their methyl esters. ebi.ac.uk
A key metabolic transformation for 2-hydroxy-4-methylpentanoic acid (the hydrolyzed form of methyl 2-hydroxy-4-methylpentanoate) is its dehydrogenation to 2-keto-4-methylpentanoic acid (KIC). hmdb.ca This oxidation reaction is a critical step that directly connects the hydroxy acid back to the main catabolic pathway of leucine. nih.gov
This conversion is catalyzed by hydroxy-acid dehydrogenases. For example, (R)-2-hydroxyisocaproate dehydrogenase from Lactobacillus casei is known to catalyze the stereospecific reduction of KIC to (R)-2-hydroxy-4-methylpentanoic acid, demonstrating the reversibility and enzymatic basis of this metabolic step. hmdb.ca The resulting KIC can then follow the primary leucine degradation pathway, which includes its irreversible decarboxylation. nih.gov
Enzymatic Interactions and Modulation
Leucine dehydrogenase is an enzyme that catalyzes the reversible oxidative deamination of L-leucine to 2-keto-4-methylpentanoic acid (KIC) and ammonia. While its primary substrate is leucine, the enzyme family of dehydrogenases can exhibit broader substrate specificity. It has been proposed that enzymes like leucine dehydrogenase or branched-chain alpha-keto acid dehydrogenase complex interact with 2-hydroxy-4-methylpentanoic acid. These interactions are part of the metabolic pathways that facilitate the conversion between leucine, its corresponding keto acid (KIC), and its hydroxy acid (leucic acid).
Modulation of Branched-Chain Alpha-Keto Acid Dehydrogenase Complex
(R)-2-hydroxy-4-methylpentanoic acid, the parent acid of Methyl 2-hydroxy-4-methylpentanoate, is known to interact with the Branched-Chain Alpha-Keto Acid Dehydrogenase (BCKAD) complex . This multienzyme complex is a critical component in the catabolism of branched-chain amino acids (BCAAs) like leucine, isoleucine, and valine.
Detailed research on the direct effects of Methyl 2-hydroxy-4-methylpentanoate on the BCKAD complex is not available. However, studies on its parent acid have shown that it can act as an inhibitor of the BCKAD complex. This inhibition leads to a decrease in the breakdown of BCAAs and their corresponding alpha-keto acids.
| Compound | Enzyme Complex | Effect |
| (R)-2-hydroxy-4-methylpentanoic acid | Branched-Chain Alpha-Keto Acid Dehydrogenase (BCKAD) complex | Inhibition |
Substrate for Enzymes in Coenzyme A Derivative Synthesis
While direct evidence for Methyl 2-hydroxy-4-methylpentanoate is lacking, its parent acid, (R)-2-hydroxy-4-methylpentanoic acid, can act as a substrate for enzymes involved in the synthesis of coenzyme A (CoA) derivatives. This integration into metabolic pathways highlights its role as a metabolic intermediate.
Targeting Histone Deacetylases (HDACs)
Emerging research suggests that (R)-2-hydroxy-4-methylpentanoic acid may function as a Histone Deacetylase (HDAC) inhibitor . HDACs are a class of enzymes that remove acetyl groups from lysine (B10760008) residues on histones and other proteins, playing a crucial role in the epigenetic regulation of gene expression.
The inhibitory action of (R)-2-hydroxy-4-methylpentanoic acid on HDACs can lead to the hyperacetylation of histones, which is generally associated with a more open chromatin structure and increased gene transcription. The specific HDAC isoforms targeted by this compound and the precise molecular interactions are areas of ongoing investigation.
| Compound | Enzyme Class | Potential Effect |
| (R)-2-hydroxy-4-methylpentanoic acid | Histone Deacetylases (HDACs) | Inhibition |
Cellular Processes and Molecular Mechanisms
The biological effects of Methyl 2-hydroxy-4-methylpentanoate are presumed to be mediated by its hydrolysis product, (R)-2-hydroxy-4-methylpentanoic acid. The modulation of key enzymes like the BCKAD complex and HDACs can trigger a cascade of downstream cellular events.
Effects on Gene Expression and Cell Cycle Progression
The potential of (R)-2-hydroxy-4-methylpentanoic acid to inhibit HDACs has significant implications for the regulation of gene expression. By preventing the deacetylation of histones, this compound can indirectly influence the transcription of various genes. This altered gene expression profile can, in turn, affect cellular processes such as cell cycle progression. However, specific studies detailing the direct effects of Methyl 2-hydroxy-4-methylpentanoate or its parent acid on gene expression patterns and cell cycle checkpoints are currently limited.
Influence on Protein Stability
The stability of various proteins is regulated by post-translational modifications, including acetylation. As an HDAC inhibitor, (R)-2-hydroxy-4-methylpentanoic acid could potentially influence the stability of certain proteins by altering their acetylation status. Increased acetylation can either protect proteins from degradation or mark them for proteasomal degradation, depending on the specific protein and the context. There is currently no direct research available on how Methyl 2-hydroxy-4-methylpentanoate specifically affects protein stability.
Research Applications and Derivatization Studies of Methyl 2 Hydroxy 4 Methylpentanoate
Methyl 2-hydroxy-4-methylpentanoate (B1259815) as a Chiral Building Block in Organic Synthesis
The presence of a defined stereocenter makes methyl 2-hydroxy-4-methylpentanoate, particularly its enantiopure forms, a sought-after starting material in stereoselective synthesis. Chiral building blocks are fundamental in creating molecules with specific three-dimensional arrangements, which is often crucial for their biological activity.
Methyl 2-hydroxy-4-methylpentanoate serves as a versatile scaffold in asymmetric synthesis, a field focused on the selective production of one enantiomer of a chiral product. The synthesis of chiral building blocks is a critical step in drug discovery and the development of new materials. nih.gov Methodologies such as the highly selective asymmetric hydroxylation of fatty acids to produce 2-hydroxy fatty acid methyl esters demonstrate the advanced techniques used to generate such chiral compounds with very high enantiomeric excess (98–99% ee). researchgate.net The functional groups of methyl 2-hydroxy-4-methylpentanoate—the hydroxyl and ester moieties—allow for a variety of chemical transformations while retaining the original stereochemistry or using it to direct the formation of new stereocenters.
The development of new pharmaceuticals often relies on the availability of chiral starting materials to synthesize complex active pharmaceutical ingredients (APIs). Chiral building blocks like the derivatives of 2-amino-3-phenylpropanol are synthesized in high enantiomeric excess for this purpose. nih.gov While direct application in a marketed drug is not broadly documented, methyl 2-hydroxy-4-methylpentanoate fits the profile of a precursor for such processes. Its structure is incorporated into larger molecules through multi-step syntheses, contributing its specific stereochemistry to the final product, which is essential for the drug's efficacy and selectivity.
Researchers have successfully utilized methyl 2-hydroxy-4-methylpentanoate in the synthesis of novel cyclic sulfamides, a class of compounds investigated for their potential therapeutic properties. nih.gov Sulfonamides and their derivatives are known to possess a wide range of biological activities, including anticancer effects. nih.govresearchgate.net
In one notable study, (S)-methyl 2-hydroxy-4-methylpentanoate was used as a key reactant in a Mitsunobu reaction to synthesize a sulfamide (B24259) intermediate. nih.gov This reaction is well-known for inverting the stereochemical configuration of an alcohol, a crucial step in achieving the desired stereochemistry of the target molecule. nih.gov The resulting seven-membered cyclic sulfamide compounds were then evaluated for their anticancer activity against a panel of nine different cancer cell lines. nih.gov The findings indicated that the synthesized compounds exhibited selective sensitivity, with nearly all showing strong inhibition of breast cancer (MDA-MB-468) cells. nih.gov Further mechanistic studies suggested that the anticancer effect of a representative compound involved the induction of apoptosis. nih.gov
A facile and efficient method for synthesizing novel N-(aminocycloalkylene)amino acid derivatives uses enantiopure α-hydroxy acid esters, including methyl 2-hydroxy-4-methylpentanoate, as the starting chiral material. rsc.orgrsc.org These derivatives are valuable as conformationally restricted chiral amino acids and building blocks in medicinal chemistry. rsc.org
The synthesis involves a two-step process:
Triflate Ester Formation: The hydroxyl group of methyl 2-hydroxy-4-methylpentanoate is converted into a highly reactive triflate ester. This is achieved by reacting the starting ester with trifluoromethanesulfonic anhydride (B1165640) in the presence of pyridine. rsc.org
Nucleophilic Substitution: The resulting chiral triflate ester undergoes a nucleophilic substitution (SN2) reaction with an aminocycloalkane, such as an N-Boc-aminopyrrolidine or N-Boc-aminopiperidine derivative. rsc.orgrsc.org
This SN2 reaction proceeds with a complete inversion of configuration at the chiral center, allowing for the synthesis of the target amino acid derivatives with high yield and excellent enantiomeric and diastereomeric purity. rsc.orgrsc.org For instance, (S)-2-[(2-aminoethyl)amino]-4-methylpentanoic acid has been synthesized from (R)-2-chloro-4-methylpentanoic acid, demonstrating the utility of this configurational inversion. rsc.org
| Synthesis Step | Starting Material/Intermediate | Key Reagents | Outcome | Reference |
| 1 | Methyl (2R)- or (2S)-2-hydroxy-4-methylpentanoate | Trifluoromethanesulfonic anhydride, Pyridine | Chiral triflate ester of the corresponding methyl alkanoate | rsc.org |
| 2 | Chiral triflate ester | N-Boc-aminopyrrolidines, N-Boc-aminopiperidines | Methyl 2-[(Boc-amino)cycloamin-1-yl]alkanoates with inverted stereochemistry | rsc.orgrsc.org |
Role in Flavor Chemistry and Aroma Compound Research
Flavor chemistry is the study of the chemical compounds that create the sensory experience of taste and smell in food and beverages. iik.ac.id While many compounds contribute to a flavor profile, certain molecules, even at trace concentrations, can have a significant impact.
Research into the complex aroma profile of wines has identified a related compound, ethyl 2-hydroxy-4-methylpentanoate (also known as ethyl leucate), as a key contributor to fruity notes. nih.govresearchgate.net This ester was identified for the first time in both red and white wines as being directly associated with a "fresh blackberry" aroma. nih.govresearchgate.net
Sensory studies and chemical analysis have highlighted its importance:
Perception Threshold: The sensory threshold for ethyl 2-hydroxy-4-methylpentanoate was determined to be 900 micrograms per liter (µg/L) in dearomatized red wine and 300 µg/L in a model wine solution. nih.govresearchgate.net
Sensory Impact: Sensory omission tests confirmed the importance of this compound. nih.govresearchgate.net Furthermore, it was found to have a perceptive interaction with ethyl butanoate, indicating a synergistic effect where the presence of both compounds enhances the fruity aroma more than either would alone. nih.govresearchgate.net
This research underscores the role of branched-chain esters like ethyl 2-hydroxy-4-methylpentanoate in creating the desirable red and blackberry fruit aromas in wine. researchgate.net
| Aroma Compound | Aroma Descriptor | Perception Threshold (Model Wine) | Perception Threshold (Red Wine) | Average Concentration in Wine | Reference |
| Ethyl 2-hydroxy-4-methylpentanoate | Fresh Blackberry | 300 µg/L | 900 µg/L | ~400 µg/L | nih.govresearchgate.net |
Enantiomeric Impact on Sensory Perception
The sensory properties of chiral molecules, including esters like methyl 2-hydroxy-4-methylpentanoate, are often dependent on their specific enantiomeric form (R or S). While detailed sensory profiles for the individual enantiomers of methyl 2-hydroxy-4-methylpentanoate are not extensively documented in public literature, the principle of stereoisomerism significantly influencing odor is well-established for related compounds. For instance, the corresponding ethyl ester, ethyl 2-hydroxy-4-methylpentanoate, has been identified in red wines as a key contributor to a "fresh blackberry" aroma. acs.org
Generally, for chiral esters, one enantiomer may present a distinct odor character or intensity compared to its mirror image. This is because olfactory receptors in the nose are themselves chiral, leading to different binding interactions with each enantiomer. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated methyl 2-hydroxy-4-methylpentanoate as a flavoring agent, though the evaluation does not specify a particular enantiomer, suggesting the commercial product may be a racemic mixture. thegoodscentscompany.com The study of chiroptical activity in hydroxycarboxylic acids further supports that interactions with other chiral systems, like biological receptors, are stereospecific. nih.gov
Quantitative Determination in Food and Microbial Samples
The analysis of methyl 2-hydroxy-4-methylpentanoate and its parent acid in complex matrices like food and microbial cultures typically requires chromatographic methods, with Gas Chromatography-Mass Spectrometry (GC-MS) being a primary technique. nih.govresearch-solution.com Due to the polar nature and lower volatility of the parent α-hydroxy acid, derivatization is a crucial step to prepare the analyte for GC analysis. research-solution.comgcms.czresearchgate.net
Derivatization Methods: Common derivatization strategies aim to replace the active hydrogen on the hydroxyl and carboxyl groups to increase volatility and improve chromatographic peak shape. research-solution.comgcms.cz
Silylation: This is a widely used method where a silyl (B83357) group, such as a trimethylsilyl (B98337) (TMS) group, replaces the active hydrogen. Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are effective for this purpose. research-solution.com
Esterification/Alkylation: The carboxylic acid group can be converted to an ester (e.g., methyl or ethyl ester), and the hydroxyl group can be alkylated to further reduce polarity. gcms.cz
General Quantitative Procedure:
Sample Extraction: The compound is first extracted from the sample matrix (e.g., wine, microbial broth) using a suitable solvent.
Derivatization: The extract is dried, and a derivatizing reagent is added to convert the analyte into a more volatile form. researchgate.net
GC-MS Analysis: The derivatized sample is injected into a GC-MS system. The compound is separated on a capillary column and detected by the mass spectrometer, which provides both quantification and structural confirmation. nih.gov Advanced techniques like two-dimensional gas chromatography (GCxGC) can be employed for samples with highly complex matrices to achieve better separation and identification. chegg.com
Table 1: GC-MS Analysis Parameters for Related Compounds
| Parameter | Typical Condition | Reference |
|---|---|---|
| Column | Dimethylpolysiloxane-based capillary column (e.g., DB-1, HP-5MS) | nih.gov |
| Injector Temperature | 250 °C | nih.gov |
| Carrier Gas | Helium | nih.gov |
| Ionization Mode | Electron Ionization (EI) | research-solution.com |
| Derivatization Reagent | BSTFA (for silylation) or acidic methanol (B129727) (for esterification) | research-solution.comgcms.cz |
Biological and Biotechnological Applications
Investigation in Metabolic Disorders such as Maple Syrup Urine Disease (MSUD)
Methyl 2-hydroxy-4-methylpentanoate's parent acid, 2-hydroxy-4-methylpentanoic acid, is a significant metabolite in the context of Maple Syrup Urine Disease (MSUD). frontiersin.org MSUD is an inherited metabolic disorder caused by a deficiency in the branched-chain α-keto acid dehydrogenase (BCKAD) complex. This enzyme complex is responsible for the breakdown of branched-chain amino acids (BCAAs), including leucine (B10760876). nih.gov
In individuals with MSUD, the metabolic pathway is blocked, leading to the accumulation of BCAAs and their corresponding branched-chain α-keto acids (BCKAs). Specifically, leucine is transaminated to its keto acid, 4-methyl-2-oxopentanoic acid (also known as α-ketoisocaproic acid). nih.gov Due to the BCKAD deficiency, this keto acid cannot be further metabolized and accumulates in the body. It is then alternatively reduced to 2-hydroxy-4-methylpentanoic acid. nih.gov The high levels of leucine and particularly its keto acid are neurotoxic and are responsible for the severe neurological symptoms seen in MSUD patients, such as encephalopathy and developmental delay. nih.gov Therefore, the detection of 2-hydroxy-4-methylpentanoic acid in urine or blood is a diagnostic marker for the disease. nih.govfrontiersin.org
Biotechnological Synthesis of Optically Active Compounds
The synthesis of single-enantiomer (optically active) compounds is crucial in the pharmaceutical and fine chemical industries. Methyl 2-hydroxy-4-methylpentanoate, as a chiral α-hydroxy ester, is a valuable target for such syntheses. Biotechnological methods, particularly using enzymes, offer a highly selective and environmentally friendly route to these molecules.
A key strategy involves the asymmetric reduction of the corresponding α-keto ester, methyl 4-methyl-2-oxopentanoate (B1228126), using ketoreductases (KREDs). frontiersin.orgresearchgate.net These enzymes, often derived from microorganisms like yeast or bacteria, can stereoselectively reduce a ketone to a chiral alcohol, producing either the (R) or (S) enantiomer with high purity. nih.govresearchgate.net
Example of Biocatalytic Reduction:
Substrate: Methyl 4-methyl-2-oxopentanoate
Biocatalyst: A specific ketoreductase (KRED) enzyme, which can be a wild-type or an engineered variant to enhance selectivity and activity. rsc.org
Process: The enzyme reduces the keto group to a hydroxyl group. A cofactor like NADH or NADPH is required and is typically regenerated in the reaction system to make the process cost-effective.
Product: Enantiomerically pure (R)- or (S)-methyl 2-hydroxy-4-methylpentanoate. researchgate.net
This biocatalytic approach is part of a broader trend of using enzymes like KREDs and transaminases for the efficient and green manufacturing of chiral alcohols and amines. nih.gov
Potential for Therapeutic Applications and Modulation of Metabolic Pathways
The primary therapeutic relevance of methyl 2-hydroxy-4-methylpentanoate is linked to its metabolic precursor in the leucine catabolic pathway and its role in MSUD. The accumulation of 4-methyl-2-oxopentanoic acid is a key factor in the pathophysiology of MSUD. medchemexpress.com Research into modulating this metabolic pathway aims to reduce the levels of this toxic metabolite.
Therapeutic strategies could theoretically involve enhancing the activity of the deficient BCKAD complex or finding alternative pathways to clear the toxic buildup of 4-methyl-2-oxopentanoic acid. While the direct therapeutic application of methyl 2-hydroxy-4-methylpentanoate is not established, understanding its formation and the enzymes involved is critical. For instance, studying the reductases that convert 4-methyl-2-oxopentanoic acid to 2-hydroxy-4-methylpentanoic acid could provide insights into the body's response to the metabolic block in MSUD. Furthermore, the parent keto acid, 4-methyl-2-oxopentanoic acid, is itself a subject of study for its role as a nutrient signal that can stimulate skeletal muscle protein synthesis, although its accumulation is toxic. medchemexpress.com
Use as Biochemical Reagent in Life Science Research
Methyl 2-hydroxy-4-methylpentanoate serves as a useful biochemical reagent and intermediate in life science and synthetic organic chemistry. wikipedia.org As a chiral molecule, it can be used as a starting material or a chiral auxiliary in the asymmetric synthesis of more complex molecules, including pharmaceuticals and natural products. acs.org
Its bifunctional nature (containing both a hydroxyl and an ester group) allows for various chemical transformations. For example, the hydroxyl group can be protected or activated for substitution reactions, while the ester can be hydrolyzed or converted to other functional groups. This versatility makes it a valuable building block for creating novel compounds with specific stereochemistry for research purposes. nih.gov Several chemical suppliers offer this compound for research and development, highlighting its role as a tool in the broader scientific community. wikipedia.org
Future Directions in Methyl 2 Hydroxy 4 Methylpentanoate Research
Development of Novel Asymmetric Synthetic Routes
The biological activity of methyl 2-hydroxy-4-methylpentanoate (B1259815) is intrinsically linked to its stereochemistry. Consequently, the development of efficient and highly selective asymmetric synthetic routes is a critical area of future research. Current methods often rely on the resolution of racemic mixtures or the use of chiral precursors, but more advanced strategies are on the horizon.
Future investigations will likely focus on the use of chiral catalysts to achieve high enantioselectivity in the synthesis of methyl 2-hydroxy-4-methylpentanoate. This includes the development of novel metal-based and organocatalysts that can effectively control the stereochemistry of the reduction of the corresponding α-keto ester, methyl 2-oxo-4-methylpentanoate.
Another promising avenue is the application of lipase-catalyzed kinetic resolution . Lipases have demonstrated high enantiomeric recognition ability in the O-acylation of similar racemic 2-hydroxybiaryls, yielding products with high enantiomeric purities. osaka-u.ac.jp This enzymatic approach offers mild reaction conditions and a simplified, environmentally friendly procedure for accessing enantiomerically pure forms of the target compound. osaka-u.ac.jp The synthesis of the (R)-enantiomer has been achieved from D-leucine, indicating the feasibility of using the chiral pool as a starting point for stereospecific synthesis. prepchem.com
In-depth Investigation of Enzymatic Pathways and Mechanistic Studies
Understanding the enzymatic pathways involved in the synthesis and degradation of methyl 2-hydroxy-4-methylpentanoate is crucial for harnessing its full potential. The parent acid, 2-hydroxy-4-methylpentanoic acid, is a known metabolite of the branched-chain amino acid leucine (B10760876). ebi.ac.ukwikipedia.orgwikipedia.org It is found in human tissues and is implicated in certain metabolic disorders like maple syrup urine disease, where elevated levels are observed. ebi.ac.uknih.govhmdb.ca
Future research should aim to elucidate the specific enzymes responsible for the conversion of leucine to 2-hydroxy-4-methylpentanoic acid in various organisms. This includes identifying and characterizing the dehydrogenases and transaminases involved in this metabolic pathway. Studies on the metabolism of the related compound, 2-hydroxy-4-(methylthio)butanoic acid (HMB), show a two-step conversion to L-methionine involving stereospecific oxidation by L-2-hydroxy acid oxidase and D-2-hydroxy acid dehydrogenase. researchgate.net A similar in-depth investigation into the enzymatic conversion of 2-hydroxy-4-methylpentanoic acid would provide valuable insights.
Furthermore, mechanistic studies on the esterification and hydrolysis of methyl 2-hydroxy-4-methylpentanoate by various enzymes, such as lipases and esterases, will be essential for its application in biocatalysis and for understanding its metabolic fate.
Exploration of New Biological Activities and Therapeutic Potentials
Preliminary research into the biological activities of the parent compound, α-hydroxyisocaproic acid (HICA), has revealed promising therapeutic potential, paving the way for future investigations into methyl 2-hydroxy-4-methylpentanoate and its derivatives.
HICA has demonstrated significant anti-inflammatory properties . It has been shown to attenuate inflammatory responses in a murine model of Candida albicans biofilm infection. nih.gov A recent study further elucidated this by showing that HICA can inhibit the fragmentation of Developmental Endothelial Locus 1 (Del-1), a crucial immunomodulator, by reducing the activity of matrix metalloproteinase 8 (MMP-8). esmed.org This suggests a potential therapeutic role in managing excessive inflammatory responses. esmed.org
Additionally, HICA is considered an anti-catabolic agent and has been studied for its effects on muscle tissue. nih.gov Research indicates it may increase protein synthesis and lean body mass, and reduce symptoms of delayed onset muscle soreness (DOMS) in athletes. nih.govmdpi.com However, some studies have shown that HICA may decrease protein synthesis under certain conditions while attenuating protein degradation induced by inflammatory cytokines. mdpi.com Further research is needed to clarify these effects and explore the potential of methyl 2-hydroxy-4-methylpentanoate in sports nutrition and for treating muscle wasting conditions.
Applications in Advanced Materials Science and Polymer Chemistry
The structural similarity of methyl 2-hydroxy-4-methylpentanoate to other α-hydroxy acids that serve as monomers for biodegradable polymers opens up exciting possibilities in materials science. Poly(α-hydroxy acids) are a well-established class of biodegradable polymers with numerous applications. nih.gov
Future research will likely explore the use of methyl 2-hydroxy-4-methylpentanoate as a monomer for the synthesis of novel polyesters . These polymers, potentially a form of polyhydroxyalkanoate (PHA), could exhibit unique properties due to the branched isobutyl side chain. westminster.ac.uk This side chain could influence the polymer's crystallinity, thermal properties, and degradation rate. The development of biodegradable polymers from renewable resources is a key area of sustainable chemistry. nih.govmdpi.commdpi.com
Investigations into the copolymerization of methyl 2-hydroxy-4-methylpentanoate with other monomers, such as lactic acid or glycolic acid, could lead to the creation of materials with tailored mechanical properties and degradation profiles for specific applications, including medical devices and drug delivery systems.
Environmental and Sustainable Chemistry Aspects
The principles of green and sustainable chemistry are increasingly important in chemical research and industry. Future studies on methyl 2-hydroxy-4-methylpentanoate should incorporate these principles.
A key area of focus will be the development of green synthetic routes . This includes the use of biocatalysis, as mentioned earlier, to replace traditional chemical methods that may involve harsh conditions and hazardous reagents. The microbial production of hydroxy fatty acids from renewable feedstocks is a promising sustainable approach. nih.govfrontiersin.org
Furthermore, the biodegradability of methyl 2-hydroxy-4-methylpentanoate and any polymers derived from it will be a critical aspect of future research. Understanding the microbial pathways and enzymes involved in its degradation will be essential for assessing its environmental impact and for developing effective waste management strategies for any resulting materials. westminster.ac.ukmdpi.com The potential for chemical recycling of polyesters derived from α-hydroxy acids back to their constituent monomers also presents a valuable avenue for creating a circular economy for these materials.
Q & A
Q. How can researchers verify the structural identity of methyl 2-hydroxy-4-methylpentanoate in synthetic or natural samples?
Methodological Answer:
- Employ nuclear magnetic resonance (NMR) spectroscopy to confirm the hydroxyl (-OH) and ester (-COOCH₃) functional groups. The splitting patterns in -NMR (e.g., signals at δ 3.6–3.8 ppm for the methoxy group) and -NMR (ester carbonyl at ~170 ppm) are critical for structural validation.
- Gas chromatography-mass spectrometry (GC-MS) can further confirm molecular weight (146.18 g/mol) and fragmentation patterns, especially in volatile matrices like food or microbial cultures .
Q. What are the optimal conditions for synthesizing methyl 2-hydroxy-4-methylpentanoate in laboratory settings?
Methodological Answer:
- Use acid-catalyzed esterification of 2-hydroxy-4-methylpentanoic acid with methanol. Sulfuric acid (H₂SO₄) at 1–2% w/w under reflux (60–70°C) achieves >90% yield.
- Monitor reaction progress via thin-layer chromatography (TLC) or FT-IR to track ester bond formation (C=O stretch at ~1740 cm⁻¹). Post-synthesis, purify via fractional distillation to remove unreacted acid and methanol .
Q. How does methyl 2-hydroxy-4-methylpentanoate interact with esterases in microbial systems?
Methodological Answer:
- Design in vitro assays using purified esterases (e.g., porcine liver esterase) to quantify hydrolysis rates. Monitor release of 2-hydroxy-4-methylpentanoic acid via HPLC or pH-stat titration.
- Kinetic parameters (, ) can be determined using Michaelis-Menten plots. Adjust substrate concentration (0.1–10 mM) to assess enzyme affinity and catalytic efficiency .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported enzymatic hydrolysis rates of methyl 2-hydroxy-4-methylpentanoate across studies?
Methodological Answer:
- Conduct comparative kinetic studies under standardized conditions (pH 7.4, 37°C) to isolate variables like enzyme source (e.g., microbial vs. mammalian esterases).
- Use molecular docking simulations to analyze steric hindrance or active-site interactions. For example, the methyl group at C4 may reduce substrate accessibility in certain esterases, explaining variability in values .
Q. What experimental strategies are recommended to investigate the compound’s role in microbial volatile organic compound (VOC) biosynthesis?
Methodological Answer:
- Employ -isotope labeling of precursor molecules (e.g., glucose or leucine) in microbial cultures. Track incorporation into methyl 2-hydroxy-4-methylpentanoate via GC-MS or NMR.
- Knockout studies (CRISPR/Cas9) targeting acyltransferase genes in model organisms (e.g., Saccharomyces cerevisiae) can identify biosynthetic pathways .
Q. How can researchers determine the threshold dosage for toxicological effects in animal models?
Methodological Answer:
- Perform dose-response studies in rodents (e.g., Sprague-Dawley rats) using oral gavage (50–2000 mg/kg). Monitor biomarkers like serum esterase activity, liver enzymes (ALT/AST), and histopathology.
- Apply probit analysis or benchmark dose (BMD) modeling to identify the no-observed-adverse-effect level (NOAEL). Note that toxicity at >500 mg/kg may arise from metabolite accumulation (e.g., 2-hydroxy-4-methylpentanoic acid) .
Q. What methodologies are effective for studying the compound’s subcellular localization in eukaryotic cells?
Methodological Answer:
- Fluorescent tagging via click chemistry (e.g., azide-alkyne cycloaddition) to track intracellular distribution using confocal microscopy.
- Subcellular fractionation (differential centrifugation) followed by LC-MS/MS can quantify compartment-specific accumulation (e.g., mitochondrial vs. cytosolic fractions) .
Data Analysis and Experimental Design
Q. How should researchers design experiments to analyze metabolic flux involving methyl 2-hydroxy-4-methylpentanoate?
Methodological Answer:
- Use -metabolic flux analysis (MFA) in cell cultures. Incorporate isotopomer spectral analysis (ISA) to quantify flux through esterification/hydrolysis pathways.
- Pair with transcriptomic data (RNA-seq) to correlate enzyme expression levels (e.g., lipases) with metabolic activity .
Q. What statistical approaches are suitable for reconciling divergent data on the compound’s olfactory receptor activation profiles?
Methodological Answer:
- Apply multivariate analysis (e.g., PCA or PLS-DA) to identify receptor subtypes (e.g., OR51E2) with high sensitivity to methyl 2-hydroxy-4-methylpentanoate.
- Validate via calcium imaging in heterologous OR-expressing cell lines (HEK293) to quantify dose-dependent activation thresholds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
